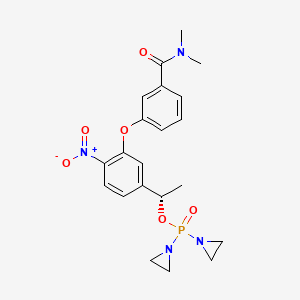

(R)-Odafosfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H25N4O6P |

|---|---|

Poids moléculaire |

460.4 g/mol |

Nom IUPAC |

3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide |

InChI |

InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m0/s1 |

Clé InChI |

NWGZZGNICQFUHV-HNNXBMFYSA-N |

SMILES isomérique |

C[C@@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 |

SMILES canonique |

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 |

Origine du produit |

United States |

Foundational & Exploratory

(R)-Odafosfamide: A Technical Deep-Dive into its Mechanism of Action in T-Cell Acute Lymphoblastic Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of (R)-Odafosfamide in the context of T-cell acute lymphoblastic leukemia (T-ALL). Given the limited direct research on this compound in T-ALL, this document extrapolates from the well-established mechanisms of its parent compound, cyclophosphamide, and its active metabolites.

Introduction to this compound

This compound is a chiral derivative of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy.[1][2][3] As a prodrug, cyclophosphamide requires metabolic activation to exert its cytotoxic effects.[2][3] The mechanism of this compound is presumed to follow a similar pathway, culminating in the generation of active alkylating agents that induce DNA damage and subsequent cell death in rapidly proliferating cancer cells, such as those in T-ALL. T-ALL is an aggressive hematologic malignancy characterized by the proliferation of immature T-cell progenitors.[4][5]

Bioactivation of this compound

The bioactivation of cyclophosphamide, and by extension this compound, is a multi-step enzymatic process primarily occurring in the liver.

The process begins with the hydroxylation of this compound by cytochrome P450 enzymes in the liver, forming 4-hydroxy-(R)-Odafosfamide.[2][3] This intermediate exists in equilibrium with its tautomer, aldofosfamide. Aldofosfamide then undergoes spontaneous β-elimination to yield the two key metabolites: phosphoramide mustard, the primary cytotoxic agent, and acrolein, a toxic byproduct responsible for side effects like hemorrhagic cystitis.[2]

Core Mechanism of Action in T-ALL

The anticancer activity of this compound in T-ALL is primarily driven by the DNA alkylating properties of phosphoramide mustard, leading to the induction of apoptosis.

Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in DNA.[2] This action results in the formation of inter- and intra-strand DNA cross-links.[2][3] These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the initiation of programmed cell death.

While DNA damage is the primary trigger, the downstream apoptotic signaling in T-cells induced by cyclophosphamide metabolites can be complex. Studies on 4-hydroperoxy-cyclophosphamide (a pre-activated form of cyclophosphamide) in T-cells have revealed a caspase-independent apoptotic pathway.[6] This process involves oxidative stress, the upregulation of the pro-apoptotic protein Bax, and the nuclear translocation of mitochondrial proteins, Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[6]

Quantitative Data Summary

| Parameter | Effective Concentration of 4-HC | Effect | Reference |

| T-cell Proliferation | > 6-12 µg/mL | Partial Inhibition | [7] |

| Cytotoxic T-cell Function | 3-6 µg/mL | Inhibition | [7] |

| Con A-induced T-suppressor Function | 10-20 nmol/mL | Complete Abrogation | [8][9] |

| Inducer T-cell Function | > 40 nmol/mL | Inhibition | [8][9] |

Note: This data should be interpreted with caution as it pertains to a related compound and general T-cell populations, not specifically T-ALL cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the mechanism of action of this compound in T-ALL.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: T-ALL cell lines (e.g., Jurkat, CCRF-CEM) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Drug Treatment: Cells are treated with varying concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: T-ALL cells are treated with this compound at the determined IC50 concentration for 24 hours.

-

Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~494/520 nm) and PI fluorescence (Ex/Em ~535/617 nm).

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: T-ALL cells, treated with this compound, are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., Bax, AIF, EndoG, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The mechanism of action of this compound in T-ALL is believed to mirror that of cyclophosphamide, involving hepatic bioactivation to phosphoramide mustard, which then acts as a DNA alkylating agent, inducing cross-links that inhibit DNA replication and transcription, ultimately leading to apoptotic cell death. Evidence from related compounds suggests that in T-cells, this apoptosis may proceed through a caspase-independent pathway involving oxidative stress and the nuclear translocation of mitochondrial factors AIF and EndoG.[6]

Future research should focus on:

-

Directly investigating the metabolism and cytotoxicity of this compound in T-ALL cell lines and patient-derived xenografts.

-

Elucidating the specific signaling pathways and apoptotic mechanisms activated by this compound in T-ALL cells.

-

Evaluating the potential for synergistic combinations of this compound with other targeted therapies in T-ALL.

-

Investigating mechanisms of resistance to this compound in T-ALL.

This in-depth understanding will be crucial for the rational design of clinical trials and the effective therapeutic application of this compound in T-ALL.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Odafosfamide: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

(R)-Odafosfamide , also known as OBI-3424 or AST-3424, is a first-in-class small-molecule prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This technical guide provides a comprehensive overview of its chemical structure, a detailed account of its enantioselective synthesis, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is the (S)-enantiomer of a phosphorodiamidate prodrug. The chemical structure is characterized by a chiral center, a nitroaromatic ring, and a bis(2-chloroethyl)amine phosphorodiamidate moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-chloroethyl)-N'-(1-(4-nitrophenyl)ethyl)phosphorodiamidic acid.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | OBI-3424, AST-3424 |

| Molecular Formula | C12H18Cl2N3O4P |

| Molecular Weight | 386.17 g/mol |

| CAS Number | 2097713-68-1[1] |

| Chirality | (S)-enantiomer |

Enantioselective Synthesis

The enantioselective synthesis of this compound is a critical process to ensure the desired pharmacological activity, as the biological activity resides in the (S)-enantiomer. A novel chemo-enzymatic synthetic route has been developed to produce this compound with high optical purity.[2] The overall yield for the synthesis of the (S)-form, this compound, is reported to be 54% with an optical purity of 99%.[2]

Synthetic Workflow

The synthesis of this compound involves a multi-step process starting from a key intermediate, designated as OBI-3424-5. The stereochemistry is established through a combination of chemical and enzymatic reactions.[2]

Experimental Protocol

While the specific, detailed experimental protocols are proprietary to OBI Pharma, Inc. and Ascentawits Pharmaceuticals, Ltd., a patent application outlines the general methodology.[2] The synthesis involves the initial formation of a racemic or prochiral precursor, followed by an enzymatic resolution step to selectively isolate the desired enantiomer. The final step involves the introduction of the phosphorodiamidate moiety.

General Procedure outlined in Patent Application (20220106339): [2]

-

Synthesis of Key Intermediates: Chemical synthesis is employed to construct the core structure of the molecule, starting from commercially available materials to yield the intermediate OBI-3424-5.

-

Enzymatic Resolution: A key step involves the use of an enzyme to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired (S)-enantiomer precursor. This step is crucial for achieving high optical purity.

-

Phosphorylation: The chiral intermediate is then reacted with a phosphorylating agent, such as N,N-bis(2-chloroethyl)phosphoramidic dichloride, in the presence of a suitable base to introduce the active phosphorodiamidate group.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography to achieve high purity.

Mechanism of Action

This compound is a prodrug that requires bioactivation to exert its cytotoxic effects. The activation is mediated by the enzyme AKR1C3, which is overexpressed in a variety of human cancers but has low expression in normal tissues.[3][4]

Signaling Pathway and Activation

The mechanism of action involves the following key steps:

-

Cellular Uptake: this compound enters cancer cells.

-

AKR1C3-Mediated Reduction: Inside cancer cells with high levels of AKR1C3, the nitro group on the aromatic ring of this compound is reduced to a hydroxylamine and subsequently to an amine.

-

Formation of Active Metabolite: This reduction triggers a cascade of electronic rearrangements, leading to the formation of a highly reactive aziridinium ion.

-

DNA Alkylation: The aziridinium ion is a potent electrophile that alkylates DNA, primarily at the N7 position of guanine bases. This leads to the formation of DNA cross-links.

-

Cell Death: The extensive DNA damage induced by the cross-linking overwhelms the cellular DNA repair mechanisms, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of this compound.

| Parameter | Value | Reference |

| Overall Synthetic Yield ((S)-form) | 54% | [2] |

| Optical Purity ((S)-form) | 99% | [2] |

| IC50 (H460 Lung Cancer Cell Line) | 4.0 nM | [1] |

| Median IC50 (T-ALL PDXs) | 9.7 nM | [1] |

| Median IC50 (B-ALL PDXs) | 60.3 nM | [1] |

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The targeted activation by AKR1C3 represents a promising strategy for developing selective cancer therapies with an improved therapeutic window. Further research into its clinical efficacy and safety profile is ongoing.

References

The Discovery and Development of OBI-3424: A Targeted Prodrug Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OBI-3424 is a first-in-class small-molecule prodrug that undergoes selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3] This innovative therapeutic strategy leverages the overexpression of AKR1C3 in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC), to deliver a potent DNA alkylating agent directly to cancer cells, thereby minimizing off-target toxicity.[2][4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of OBI-3424, with a focus on its mechanism of action, experimental validation, and quantitative data supporting its therapeutic potential.

Introduction: The Rationale for a Targeted Prodrug

Conventional chemotherapy, while effective, is often limited by a narrow therapeutic window and significant toxicity to healthy tissues. Prodrugs, which are inactive compounds converted to their active forms under specific physiological conditions, offer a promising strategy to enhance tumor selectivity and improve the safety profile of cytotoxic agents. OBI-3424 was designed based on this principle, with its activation being contingent on the presence of AKR1C3, an enzyme with known roles in steroid metabolism and prostaglandin synthesis that is notably upregulated in various cancers.[6][7][8] This targeted activation mechanism distinguishes OBI-3424 from traditional non-selective alkylating agents.[1][3][9]

Mechanism of Action of OBI-3424

OBI-3424 is a nitro-benzene prodrug of a potent nitrogen mustard.[1][2] In the presence of AKR1C3 and the cofactor NADPH, OBI-3424 is reduced, leading to the release of its active cytotoxic moiety, OBI-2660 (formerly referred to as 2660), a bis-alkylating agent.[1][10][11] OBI-2660 then forms both intra- and inter-strand DNA crosslinks, primarily at the N7 or O6 positions of guanine, which ultimately triggers cell death.[1][10][11] The selective activation in AKR1C3-overexpressing cancer cells is the cornerstone of OBI-3424's therapeutic strategy.

Figure 1: Mechanism of OBI-3424 Activation.

Preclinical Evaluation

The antitumor activity of OBI-3424 has been extensively evaluated in a range of preclinical models, demonstrating a strong correlation between AKR1C3 expression and cytotoxic potency.

In Vitro Cytotoxicity

OBI-3424 has shown potent cytotoxicity against various cancer cell lines with high AKR1C3 expression.[10][12] The cytotoxic effect is significantly diminished in the presence of an AKR1C3 inhibitor, confirming the enzyme's critical role in the prodrug's activation.[10]

Table 1: In Vitro Cytotoxicity of OBI-3424 in Cancer Cell Lines

| Cell Line | Cancer Type | Normalized AKR1C3 Expression (Protein Ratio to Tubulin) | IC50 (nM) |

|---|---|---|---|

| H460 | Non-Small Cell Lung | High | 4 |

| HepG2 | Liver | High | Not specified |

Data extracted from a representative study. Actual values may vary between experiments.[10]

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of OBI-3424 has been demonstrated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 2: In Vivo Antitumor Activity of OBI-3424 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |

|---|---|---|---|---|

| HepG2 Orthotopic | Liver | 1.25 mg/kg, IV, Q7D x 2 | 52.4 | [11] |

| HepG2 Orthotopic | Liver | 2.5 mg/kg, IV, Q7D x 2 | 91.5 | Statistically significant, 80% complete regression.[10][11] |

| HepG2 Orthotopic | Liver | 5 mg/kg, IV, Q7D x 2 | 101.2 | Statistically significant, 100% complete regression.[10][11] |

| H460 | Non-Small Cell Lung | 0.625, 1.25, or 2.5 mg/kg, IV, Q7D x 2, 1 week off, then Q7D x 2 | Dose-dependent | [11] |

| T-ALL PDXs (n=9) | T-cell Acute Lymphoblastic Leukemia | Not specified | Significant prolongation of event-free survival (EFS) by 17.1–77.8 days | Disease regression in 8 of 9 PDXs.[4][5] |

Note: TGI values and EFS are reported at the end of the respective studies.

Experimental Protocols

AKR1C3 Enzyme Activity Assay

The activation of OBI-3424 by AKR1C3 can be monitored by measuring the reduction of the prodrug and the formation of the active metabolite, OBI-2660.

-

Reaction Mixture: A typical assay mixture contains 10-50 µM OBI-3424, 100 mM phosphate buffer (pH 7.0), 300 µM NADPH, 4% ethanol, and 8 µM recombinant human AKR1C3 in a total volume of 200 µL.[10]

-

Incubation: The reaction is incubated at 25°C.

-

Termination and Analysis: The reaction is stopped at various time points by adding a solution of acetonitrile and methanol (9:1 ratio). The samples are then subjected to LC-MS/MS analysis to quantify OBI-3424 and OBI-2660.[10]

References

- 1. ascopubs.org [ascopubs.org]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AKR1C1-3, notably AKR1C3, are distinct biomarkers for liver cancer diagnosis and prognosis: Database mining in malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of (R)-Odafosfamide in Cancer Cell Lines: A Technical Guide

Introduction

(R)-Odafosfamide belongs to the family of oxazaphosphorine alkylating agents, a class of chemotherapeutic drugs that exert their cytotoxic effects through the formation of covalent bonds with cellular macromolecules, primarily DNA. These agents are prodrugs, requiring metabolic activation to form their pharmacologically active species. This guide provides a comprehensive overview of the in vitro cytotoxicity of these compounds, detailing experimental methodologies, presenting available quantitative data, and illustrating the key signaling pathways involved in their mechanism of action.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for ifosfamide and glufosfamide in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time[1].

Table 1: In Vitro Cytotoxicity of Ifosfamide and Glufosfamide in HepG2 Human Liver Cancer Cells [2]

| Compound | Incubation Time (hours) | IC50 (µM) |

| Glufosfamide | 24 | 112.32 ± 8.5 |

| 48 | 83.23 ± 5.6 | |

| 72 | 51.66 ± 3.2 | |

| Ifosfamide | 24 | 133 ± 8.9 |

| 48 | 125 ± 11.2 | |

| 72 | 100.2 ± 7.6 |

Table 2: In Vitro Cytotoxicity of Ifosfamide in U2OS Human Osteosarcoma Cells [3]

| Compound | Cell Line | IC50 (µM) |

| Ifosfamide | U2OS | ~25 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro cytotoxicity of oxazaphosphorine compounds.

Cell Culture

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and U2OS (osteosarcoma), are cultured in appropriate media, for instance, DMEM, supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6].

Materials:

-

Cancer cell lines

-

This compound (or related compound)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium per well[3]. Incubate the plate overnight to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of the test compound. Perform serial dilutions to obtain a range of desired concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the drug. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[2].

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL)[6].

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells[6].

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals[5].

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm[5].

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Signaling Pathways

This compound, as an oxazaphosphorine, is a prodrug that requires metabolic activation. The active metabolites are alkylating agents that induce cancer cell death primarily through the induction of apoptosis.

The following diagram illustrates the metabolic activation of ifosfamide, which is analogous to the expected activation of this compound.

The active metabolite of this compound, isophosphoramide mustard (IPM), induces apoptosis through DNA damage. The diagram below outlines the key events in this signaling cascade.

Mechanism of Action

Ifosfamide, and by extension this compound, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver[7]. The (R)-enantiomer of ifosfamide is preferentially metabolized via the activation pathway. This process generates the active metabolite, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein[7]. IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine residues in DNA, leading to the formation of inter- and intrastrand cross-links[7]. This DNA damage blocks DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

The apoptotic cascade initiated by ifosfamide involves the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3[8]. The process is also modulated by the Bcl-2 family of proteins, with pro-apoptotic members like BAX and BAK being activated[8]. Furthermore, ifosfamide can influence other signaling pathways, including the MAP kinase pathway, to exert its cytotoxic effects[8].

Conclusion

This technical guide provides a framework for understanding and evaluating the in vitro cytotoxicity of this compound and related oxazaphosphorine compounds. While specific quantitative data for this compound is currently limited, the provided methodologies for cytotoxicity assessment and the elucidated signaling pathways for the well-characterized analogue, ifosfamide, offer a robust foundation for researchers, scientists, and drug development professionals in this field. Further studies are warranted to establish a comprehensive in vitro cytotoxicity profile for this compound across a broad panel of cancer cell lines.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R)-Odafosfamide

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted activation mechanism positions it as a promising therapeutic agent for various cancers overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

This compound has been evaluated in preclinical studies involving mice and non-human primates, as well as in a Phase 1 clinical trial in human subjects.[3][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in female H460 tumor-bearing nude mice and cynomolgus monkeys have been conducted. The key pharmacokinetic parameters are summarized in the table below.[3] this compound demonstrated greater stability in mouse and human plasma compared to monkey plasma and was more stable in mouse and human hepatic microsomes than in those from monkeys.[3]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |

| Mouse | 5 mg/kg (i.p.) | 1,230 | 0.25 | 1,560 | 1.2 |

| Cynomolgus Monkey | 2 mg/kg (i.v.) | 3,410 | 0.58 | 2,180 | 0.8 |

Data extrapolated from supplementary materials of a preclinical study.[2]

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced or metastatic solid tumors demonstrated that this compound exhibits linear pharmacokinetics over a dose range of 1 to 14 mg/m².[4] Minimal accumulation was observed after repeated dosing.[4] The recommended Phase 2 dose (RP2D) was determined to be 12 mg/m² administered intravenously once every 3 weeks.[5]

Table 2: Human Pharmacokinetic Information from Phase 1 Clinical Trial

| Dose Range | Pharmacokinetic Profile | Recommended Phase 2 Dose (RP2D) |

| 1 - 14 mg/m² | Linear | 12 mg/m² (i.v., once every 3 weeks) |

Information sourced from a Phase 1 clinical trial abstract.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action, which is dependent on the expression of AKR1C3 in cancer cells.

Mechanism of Action

This compound is a prodrug that is selectively reduced by AKR1C3 in the presence of NADPH. This enzymatic reaction forms a highly reactive intermediate that spontaneously releases a potent DNA alkylating agent, OBI-2660.[2] OBI-2660 then forms intra- and inter-strand DNA crosslinks, leading to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[1][4]

Mechanism of action of this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a wide range of cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive cell lines.[6]

Table 3: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) |

| H460 | Lung Cancer | High | 4.0 |

| T-ALL (median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 |

| B-ALL (median) | B-cell Acute Lymphoblastic Leukemia | Low | 60.3 |

| ETP-ALL (median) | Early T-cell Precursor ALL | High | 31.5 |

Data sourced from MedChemExpress.[6]

In Vivo Efficacy

In preclinical studies using patient-derived xenograft (PDX) models of pediatric T-ALL, this compound treatment resulted in a significant prolongation of event-free survival (EFS).[7] Dosing regimens of 0.5-2.5 mg/kg administered intraperitoneally once weekly for three weeks induced tumor regressions.[8]

Table 4: In Vivo Efficacy of this compound in T-ALL PDX Models

| PDX Model | Dose Regimen | EFS Prolongation (Treated vs. Control) |

| T-ALL | 2.5 mg/kg, i.p., once weekly for 3 weeks | 17.1–77.8 days |

Data from a study on preclinical models of T-ALL.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the IC50 of this compound in adherent cancer cell lines.

Workflow for an in vitro cytotoxicity assay.

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in PDX Models

The following protocol outlines a typical in vivo efficacy study using patient-derived xenograft (PDX) models.[9]

References

- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Phase 1 dose-escalation study evaluating the safety, pharmacokinetics, and clinical activity of OBI-3424 in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Odafosfamide: A Technical Guide to a Novel AKR1C3-Activated DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide, also known as OBI-3424, is a first-in-class small molecule prodrug that undergoes selective activation by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] This targeted activation mechanism distinguishes it from traditional non-selective alkylating agents. Upon activation, this compound is converted to its active metabolite, OBI-2660, a potent bis-alkylating agent that induces intra- and inter-strand DNA crosslinks, leading to cancer cell death.[2][3][4] AKR1C3 is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), making this compound a promising candidate for targeted cancer therapy.[5][6][7] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound's unique mechanism of action is predicated on the differential expression of the AKR1C3 enzyme in cancerous versus healthy tissues.

Selective Activation by AKR1C3

This compound is a nitro-benzene prodrug that is relatively inert until it encounters the AKR1C3 enzyme.[8][9] In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of the nitro group on this compound.[3][4] This reduction generates an unstable intermediate that spontaneously hydrolyzes to release the active cytotoxic moiety, OBI-2660, an aziridine-containing bis-alkylating agent.[4][10][11] This selective activation within AKR1C3-overexpressing tumor cells is designed to concentrate the cytotoxic payload at the site of malignancy, potentially improving the therapeutic index and reducing systemic toxicity compared to conventional alkylating agents.[2]

DNA Alkylation and Cross-Linking

The active metabolite, OBI-2660, functions as a classical DNA alkylating agent. Its two aziridine rings are highly electrophilic and react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][4] This can result in two types of DNA lesions:

-

Mono-adducts: A single aziridine ring reacts with a guanine base.

-

Inter- and Intra-strand Cross-links: Both aziridine rings react with guanine bases, either on the same DNA strand (intra-strand) or on opposite strands (inter-strand).[2]

These DNA cross-links are highly cytotoxic lesions. They physically block the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

Quantitative Data

Preclinical In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range for AKR1C3-positive lines.

| Cell Line | Cancer Type | AKR1C3 Expression | This compound IC50 (nM) | Reference |

| H460 | Non-Small Cell Lung Cancer | High | 4.0 | [1] |

| T-ALL (Median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 | [1] |

| ETP-ALL (Median) | Early T-cell Precursor ALL | High | 31.5 | [1] |

| B-ALL (Median) | B-cell Acute Lymphoblastic Leukemia | Low/Variable | 60.3 | [1] |

Preclinical In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of this compound.

| PDX Model | Cancer Type | Treatment Regimen | Key Efficacy Outcome | Reference |

| T-ALL PDXs (n=9) | T-cell Acute Lymphoblastic Leukemia | Single agent, every 7 days for 3 doses | Significant prolongation of event-free survival (EFS) by 17.1–77.8 days; EFS T/C values of 3.9–14.0 | [10] |

| HepG2 Xenograft (PBMC-humanized mice) | Hepatocellular Carcinoma | Combination with Pembrolizumab | Tumor Growth Inhibition (TGI) of 77.2% (combination) vs. 27.8% (OBI-3424 alone) | [12] |

Phase 1 Clinical Trial Data (NCT03592264)

A first-in-human, Phase 1 dose-escalation study of this compound (OBI-3424) monotherapy was conducted in patients with advanced solid tumors.

| Parameter | Finding | Reference |

| Patient Population | 39 adult patients with advanced or metastatic solid tumors | [2][13][14] |

| Dosing Schedules | Schedule A: Days 1 and 8 every 21 daysSchedule B: Day 1 every 21 days | [2][13][14] |

| Maximum Tolerated Dose (MTD) | Schedule A: 8 mg/m² | [2][13] |

| Recommended Phase 2 Dose (RP2D) | 12 mg/m² (Schedule B) | [2][13][14] |

| Dose-Limiting Toxicities (DLTs) | Grade 3-4 Thrombocytopenia and Anemia (at 12 mg/m² in Schedule A) | [13] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%) | [2][13] |

| Pharmacokinetics | Linear pharmacokinetics from 1 to 14 mg/m² with minimal accumulation | [2][13] |

| Preliminary Efficacy | Best confirmed response was stable disease in 21 of 33 evaluable patients (64%) | [2][14] |

Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular signaling events, primarily involving the DNA Damage Response (DDR) and apoptotic pathways.

DNA Damage Response (DDR) Pathway

The formation of DNA cross-links by OBI-2660 activates the DDR pathway. Sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1) and FANCM, recognize the DNA lesions. This recognition initiates a signaling cascade through key transducer kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream effector proteins, including CHK1, CHK2, and the tumor suppressor p53. The ultimate outcome of DDR activation is the induction of cell cycle arrest, providing the cell with time to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.

Apoptosis Pathway

When DNA damage is beyond repair, the cell commits to programmed cell death, or apoptosis. This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway, particularly through p53 activation, can upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspases like caspase-3, leading to cellular dismantling.

Experimental Protocols

This section provides representative protocols for key assays used to characterize the activity of this compound.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16][17]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][17]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

DNA Damage Assessment: γH2AX Immunofluorescence Staining

This method detects DNA double-strand breaks (DSBs), a consequence of cross-link repair attempts.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[18]

-

Blocking solution (e.g., 5% BSA in PBS)[18]

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[18]

-

Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 for 30 minutes.[18]

-

Blocking: Wash cells and block with 5% BSA for 30-60 minutes to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18]

-

Counterstaining and Mounting: Wash cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.[19]

-

Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates DNA damage.[18]

Apoptosis Detection: Western Blot for Cleaved Caspase-3

This protocol detects the activated form of the key executioner caspase, caspase-3.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3 and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.[20]

-

Analysis: The presence of a band corresponding to cleaved caspase-3 (typically 17/19 kDa fragments) indicates apoptosis activation.[21] Quantify band intensity and normalize to the loading control.

Conclusion

This compound (OBI-3424) represents a promising targeted therapy for cancers that overexpress the AKR1C3 enzyme. Its selective activation mechanism offers the potential for improved efficacy and a better safety profile compared to conventional, non-selective DNA alkylating agents. Preclinical data have robustly demonstrated its potent, AKR1C3-dependent anti-tumor activity, and early clinical data have established a recommended dose and manageable safety profile. The ongoing and future clinical evaluation of this compound, particularly in AKR1C3-positive patient populations, will be critical in defining its role in the landscape of cancer therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for the scientific and drug development community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. ascentawits.com [ascentawits.com]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. Phase 1 dose-escalation study evaluating the safety, pharmacokinetics, and clinical activity of OBI-3424 in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. researchhub.com [researchhub.com]

- 17. apexbt.com [apexbt.com]

- 18. researchgate.net [researchgate.net]

- 19. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

Preclinical Evaluation of (R)-Odafosfamide in Xenograft Models: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide, also known as OBI-3424, is a novel, first-in-class prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA-alkylating agent.[1] This unique mechanism of action offers a targeted therapeutic approach for cancers that overexpress AKR1C3, a feature observed in a range of malignancies including hepatocellular carcinoma, castrate-resistant prostate cancer, and particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1] Preclinical evaluation in various xenograft models is a cornerstone for validating the efficacy and therapeutic window of such targeted agents before clinical translation.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its evaluation in xenograft models, detailing experimental protocols, quantitative outcomes, and the underlying therapeutic rationale.

Mechanism of Action: AKR1C3-Mediated Activation

The therapeutic strategy of this compound is contingent on the presence of the AKR1C3 enzyme within tumor cells. Unlike traditional alkylating agents like ifosfamide, which require hepatic cytochrome P450 activation, this compound is designed for intra-tumoral activation.[1][4] Upon entering an AKR1C3-expressing cancer cell, the prodrug is metabolized, releasing a highly cytotoxic DNA-alkylating mustard. This active metabolite subsequently forms covalent bonds with DNA, creating cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis and cell death.[1][5]

Caption: AKR1C3-mediated activation cascade of this compound.

In Vitro Cytotoxicity Data

Prior to in vivo evaluation, the potency and selectivity of this compound were established across various human cancer cell lines and patient-derived xenograft (PDX) cells. The data demonstrates potent cytotoxicity, particularly in cell lines with high AKR1C3 expression.

| Cell Line / Model Type | Cancer Type | IC50 Value (Median) | Reference |

| H460 | Lung Cancer | 4.0 nM | [1] |

| AKR1C3-High T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | Low nM range | [1] |

| B-ALL PDX Cells | B-Cell Acute Lymphoblastic Leukemia | 60.3 nM | [1] |

| T-ALL PDX Cells | T-Cell Acute Lymphoblastic Leukemia | 9.7 nM | [1] |

| ETP-ALL PDX Cells | Early T-Cell Precursor ALL | 31.5 nM | [1] |

Preclinical Xenograft Study Protocols

The in vivo efficacy of this compound has been evaluated primarily using patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and clinical behavior of human tumors.[2][6]

Xenograft Model Establishment

-

Animal Model: Immunodeficient mice (e.g., female NSG - NOD scid gamma) aged 6-8 weeks are used to prevent graft rejection.[1]

-

Tumor Implantation: Patient-derived tumor cells or fragments are implanted either subcutaneously (for ease of tumor measurement) or orthotopically (for a more clinically relevant microenvironment).[3][7] For leukemia models, cells are typically injected intravenously to establish systemic disease.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the commencement of treatment. Animal body weight and tumor volume are monitored regularly.

Dosing and Administration

-

Formulation: this compound is reconstituted in a suitable vehicle for injection (e.g., saline or a buffered solution).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route used in these preclinical studies.[1]

-

Dose Levels: A dose-ranging study is performed to identify both a maximum tolerated dose and therapeutically effective doses. Published studies have utilized doses ranging from 0.5 mg/kg to 2.5 mg/kg.[1]

-

Dosing Schedule: A typical schedule involves once-weekly administration for a period of 3 to 4 weeks, mimicking potential clinical regimens.[1]

Caption: Standard workflow for a preclinical xenograft efficacy study.

Summary of In Vivo Efficacy in Xenograft Models

Preclinical studies using patient-derived xenografts have demonstrated significant anti-tumor activity of this compound.

| Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Female NSG Mice with PDX | 0.5, 1.0, and 2.5 mg/kg, i.p., once weekly for 3 weeks | Induced tumor regressions and prolonged event-free survival. | [1] |

Biomarker-Driven Therapeutic Strategy

The preclinical data strongly supports a biomarker-driven approach for the clinical development of this compound. The expression level of AKR1C3 in tumors is the key determinant of sensitivity to the drug. This provides a clear, rational basis for patient selection in clinical trials, aiming to treat populations most likely to benefit while sparing those who are unlikely to respond.

Caption: Logic for a biomarker-guided patient stratification strategy.

Conclusion and Future Directions

The preclinical evaluation of this compound in xenograft models provides compelling evidence of its potent anti-tumor efficacy, specifically in the context of high AKR1C3 expression. The data generated from these in vivo studies, demonstrating tumor regression and prolonged survival, has been instrumental in supporting the advancement of this compound into clinical trials.[1] Future preclinical work may focus on exploring combination strategies with other anti-cancer agents and further elucidating mechanisms of potential resistance. The robust biomarker-centric approach positions this compound as a promising candidate for precision oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xenograft.org [xenograft.org]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (R)-Odafosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide, also known as OBI-3424 or AST-3424, is a first-in-class small-molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2][3] This targeted activation mechanism makes this compound a promising therapeutic candidate for cancers characterized by high AKR1C3 expression, such as hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL).[2][3] Upon activation, this compound is converted into a potent DNA alkylating agent, which forms both intra- and inter-strand DNA crosslinks, ultimately leading to cancer cell death.[1][4] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound.

Mechanism of Action

This compound is a nitro-benzene prodrug of a nitrogen mustard.[4] Its selective cytotoxicity is conferred by its bioactivation by AKR1C3. In the presence of NADPH, AKR1C3 reduces the nitro group of this compound, generating a highly reactive aziridinium ion. This active metabolite then acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases in DNA. This leads to the formation of DNA monoadducts and highly cytotoxic inter-strand crosslinks (ICLs).[5] The accumulation of ICLs blocks DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6]

Quantitative In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The following table summarizes key quantitative data from in vivo studies.

| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |

| T-ALL PDX (ALL-8) | NOD/SCID | 2.5 mg/kg, IP, once weekly for 3 weeks | Significantly prolonged event-free survival (EFS) | [7] |

| T-ALL PDX (ALL-29) | NOD/SCID | 2.5 mg/kg, IP, once weekly for 3 weeks | Disease regression observed | [7] |

| T-ALL PDX (ALL-30) | NOD/SCID | 2.5 mg/kg, IP, once weekly for 3 weeks | Prolonged EFS by 77.8 days (T/C = 14.0) | [8] |

| T-ALL PDX (ALL-31) | NOD/SCID | 2.5 mg/kg, IP, once weekly for 3 weeks | Significant reduction in bone marrow infiltration | [8] |

| B-ALL PDX (AKR1C3 transduced) | NOD/SCID | 2.5 mg/kg, IP, once weekly for 3 weeks | Confirmed AKR1C3-dependent in vivo response | [8] |

| Hepatocellular Carcinoma (HepG2 CDX) | Nude | 2.5 mg/kg, IV, once weekly for 2 weeks | 91.5% Tumor Growth Inhibition (TGI) | [1] |

| Hepatocellular Carcinoma (HepG2 CDX) | Nude | 5 mg/kg, IV, once weekly for 2 weeks | 101.2% TGI (complete regression) | [1] |

| Humanized (PBMC) HepG2 Xenograft | Nude | Not specified | Synergistic anti-tumor effect with pembrolizumab (TGI 77.2%) | [9] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with 10% FBS)

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Surgical instruments (scalpels, forceps, scissors)

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Analgesics

-

Sterile PBS

Procedure:

-

Tumor Tissue Preparation:

-

Within 2 hours of surgical resection, wash the tumor tissue with sterile PBS.

-

In a sterile petri dish, mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Shave and sterilize the dorsal flank area with an antiseptic solution.

-

-

Tumor Implantation:

-

Make a small incision (approximately 5 mm) in the skin on the dorsal flank.

-

Using blunt dissection, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragments with an equal volume of Matrigel.

-

Place one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care:

-

Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).

-

Monitor the mice for recovery from anesthesia and for any signs of distress.

-

House the mice in a sterile environment.

-

-

Tumor Growth Monitoring:

-

Palpate the implantation site twice weekly to monitor for tumor engraftment.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

-

This compound Formulation and Administration

a) Intraperitoneal (IP) Injection Formulation:

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of the working solution will be 5 mg/mL. Adjust volumes accordingly for different final concentrations.

-

Administer the formulation via intraperitoneal injection. The injection volume will depend on the mouse's weight and the desired dose.

b) Intravenous (IV) Injection Formulation:

Materials:

-

This compound powder

-

20% Dimethyl Sulfoxide (DMSO) in Polyethylene glycol 400 (PEG400)

Procedure:

-

Prepare a vehicle solution of 20% DMSO in PEG400.

-

Dissolve the this compound powder in the vehicle to the desired final concentration (e.g., 3.3 mg/mL).[10]

-

Ensure the solution is clear and free of particulates before administration.

-

Administer the formulation via intravenous injection, typically through the tail vein. The injection volume should be carefully calculated based on the mouse's weight and the desired dose.

In Vivo Efficacy Study Protocol

Materials:

-

Tumor-bearing mice (e.g., PDX or cell-line derived xenograft models)

-

This compound formulation

-

Vehicle control formulation

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Group Allocation:

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Treatment Administration:

-

Administer this compound or vehicle control according to the planned dose and schedule (e.g., 2.5 mg/kg, IV, once weekly for 3 weeks).

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of significant morbidity.

-

At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Plot survival curves (e.g., Kaplan-Meier) to assess the effect on event-free survival.

-

Acute Toxicity Study

This protocol provides a general guideline for an acute toxicity study.

Materials:

-

Healthy, non-tumor-bearing mice (e.g., Swiss albino or the same strain as the efficacy studies)

-

This compound formulation at various concentrations

-

Vehicle control

Procedure:

-

Dose Groups:

-

Establish several dose groups with increasing concentrations of this compound, plus a vehicle control group (n=5-10 mice per group, mixed gender).

-

-

Administration:

-

Administer a single dose of the respective formulation to each mouse via the intended clinical route (e.g., intravenous).

-

-

Observation:

-

Observe the animals continuously for the first 4 hours after administration and then daily for 14 days.

-

Record any clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

-

Record body weights on days 0, 7, and 14.

-

-

Endpoint and Analysis:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

-

Determine the LD50 (median lethal dose) if applicable.

-

Signaling Pathways and Downstream Effects

The DNA damage induced by this compound activates a complex network of cellular responses known as the DNA Damage Response (DDR).

The formation of ICLs is recognized by cellular surveillance mechanisms, leading to the activation of key signaling kinases such as ATM and ATR.[11][12] These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[12] This signaling cascade results in the phosphorylation of histone H2AX (forming γH2AX), a marker of DNA double-strand breaks that arise during the processing of ICLs.[6] The ultimate cellular fate depends on the extent of DNA damage. If the damage is manageable, the cell cycle is arrested (typically at the G2/M checkpoint) to allow time for DNA repair pathways, such as the Fanconi Anemia (FA) and Nucleotide Excision Repair (NER) pathways, to attempt to remove the crosslinks.[5] However, if the damage is too extensive and cannot be repaired, the activated p53 pathway will trigger apoptosis, leading to the programmed death of the cancer cell.[12]

Conclusion

This compound is a promising targeted anticancer agent with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to further evaluate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, formulation, and dosing regimen, is crucial for obtaining reliable and translatable results. The use of AKR1C3 expression as a biomarker for patient selection will be a key aspect of its clinical development.

References

- 1. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small-molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3][4][5] This targeted activation mechanism allows for the selective release of a potent DNA alkylating agent within cancer cells that overexpress AKR1C3, distinguishing it from traditional non-selective alkylating agents like cyclophosphamide and ifosfamide.[4][6] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and microenvironment of human tumors. This document provides detailed application notes and protocols for the use of this compound in PDX models, aimed at guiding researchers in the design and execution of preclinical efficacy studies.

Mechanism of Action of this compound

This compound is a prodrug that is converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2] This bioactivation is highly selective for cancer cells that overexpress AKR1C3. The active metabolite then exerts its cytotoxic effect by forming cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cancer cell death.[5] The expression of AKR1C3 has been documented in a variety of treatment-resistant cancers, including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), making it a promising therapeutic target.[1][4][6]

Data Presentation: Efficacy of this compound in PDX Models

The following table summarizes the in vivo efficacy of this compound in various patient-derived xenograft models. The data highlights the potent anti-tumor activity, particularly in models with high AKR1C3 expression.

| PDX Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference |

| ALL PDX (n=9) | Acute Lymphoblastic Leukemia (ALL) | 0.5-2.5 mg/kg, i.p., once weekly for 3 weeks | Significantly prolonged event-free survival (EFS) by 17.1-77.8 days (Treated/Control EFS ratio: 2.5-14.0). Disease regression was observed in 8 out of 9 PDXs. | [2] |

| T-ALL PDX | T-Cell Acute Lymphoblastic Leukemia | 2.5 mg/kg, i.p., once weekly for 3 weeks | Induced substantial and prolonged regressions of disease. | [3] |

| CRPC Xenografts | Castrate-Resistant Prostate Cancer | 2.5 mg/kg and 5 mg/kg, i.v., weekly for 4-5 doses | Inhibited tumor growth. | [3] |

| Hepatocellular Carcinoma Xenografts | Hepatocellular Carcinoma | 2.5 mg/kg and 5 mg/kg, i.v., weekly for 4-5 doses | Inhibited tumor growth in AKR1C3-expressing models. | [3] |

| Various Solid Tumor Xenografts | Pancreatic, Gastric, Lung Cancer | 1.25-5 mg/kg, i.v., once a week for 3 weeks | Inhibited tumor growth. | [3] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to establish PDX models.

Materials:

-

Fresh patient tumor tissue, collected under sterile conditions

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old

-

Surgical instruments (scalpels, forceps, scissors)

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane)

-

Analgesics

-

Sterile saline or culture medium (e.g., DMEM)

-

Wound clips or sutures

Procedure:

-

Tumor Tissue Preparation:

-

Immediately after surgical resection, place the tumor tissue in a sterile container with sterile saline or culture medium on ice.

-

In a sterile biosafety cabinet, wash the tissue with sterile saline to remove any blood or necrotic tissue.

-

Mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

-

Implantation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave and disinfect the implantation site (typically the flank) with an antiseptic solution.

-

Make a small incision (approximately 5 mm) in the skin.

-

Using blunt dissection, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragment with an equal volume of Matrigel.

-

Place one tumor fragment into the subcutaneous pocket.

-

Close the incision with a wound clip or suture.

-

-

Post-operative Care and Monitoring:

-

Administer analgesics as per institutional guidelines.

-

Monitor the mice regularly for signs of distress, infection, and tumor growth.

-

Tumor growth can be monitored by caliper measurements twice weekly. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

-

Passaging:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor, remove any necrotic tissue, and mince it into smaller fragments for implantation into new recipient mice (passaging).

-

Protocol 2: this compound Administration and Efficacy Evaluation

This protocol describes the preparation and administration of this compound to PDX-bearing mice and the subsequent evaluation of its anti-tumor efficacy.

Materials:

-

This compound (OBI-3424)

-

Vehicle for reconstitution (e.g., sterile water for injection, DMSO, or a specific formulation as recommended by the supplier)

-

Syringes and needles (e.g., 27-gauge)

-

PDX-bearing mice with established tumors (e.g., 100-200 mm³)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Drug Preparation:

-

Prepare this compound solution on the day of injection.

-

Reconstitute the lyophilized powder with the appropriate vehicle to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.

-

Further dilute the stock solution with sterile saline to the final desired concentration for injection based on the average weight of the mice in each group.

-

-

Animal Grouping and Dosing:

-

Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

-

Weigh each mouse to calculate the precise volume of the drug to be administered.

-

Administer this compound via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 0.5, 1.0, or 2.5 mg/kg).

-

Administer the vehicle solution to the control group using the same volume and route of administration.

-

Follow the prescribed treatment schedule (e.g., once weekly for 3 weeks).[1]

-

-

Efficacy Monitoring and Data Analysis:

-

Measure tumor volume with calipers at least twice a week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and resect the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

For survival studies, monitor the mice until a predefined endpoint (e.g., tumor volume reaching 2000 mm³ or signs of morbidity) and plot Kaplan-Meier survival curves.

-

Signaling Pathway Visualization

The following diagram illustrates the central role of AKR1C3 in mediating the effects of this compound and its broader involvement in cancer-related signaling pathways.

Conclusion

This compound represents a promising targeted therapy for cancers overexpressing AKR1C3. The use of PDX models provides a clinically relevant platform to evaluate its efficacy and to identify patient populations most likely to benefit from this novel agent. The protocols and data presented herein offer a comprehensive guide for researchers to design and interpret preclinical studies with this compound in PDX models, ultimately facilitating its translation to the clinic.

References